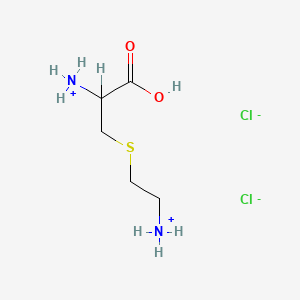
S-2-Aminoethyl cysteine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-Aminoethyl cysteine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H14Cl2N2O2S and its molecular weight is 237.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research
Protein Interactions and Enzyme Activity
S-2-Aminoethyl cysteine dihydrochloride is instrumental in studying protein interactions and enzyme activities. Its thiol group can form disulfide bonds, which are vital for understanding protein folding and stability. This property allows researchers to explore the structural dynamics of proteins and their functional implications in cellular processes .
Cell Culture Applications
This compound is often incorporated into cell culture media to enhance cell growth and viability. It is particularly beneficial in studies involving stem cells or primary cell lines, ensuring robust experimental outcomes. By promoting cellular health, this compound aids in the investigation of various biological phenomena .
Pharmaceutical Development
Therapeutic Agent Synthesis
this compound serves as a precursor in the synthesis of novel drugs aimed at treating neurodegenerative diseases. Its role in neurotransmitter synthesis is critical for developing therapeutic agents that target conditions such as Alzheimer's disease and other cognitive disorders .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Its potential applications extend to conditions like asthma, rheumatoid arthritis, and other inflammatory disorders, where it could mitigate tissue damage and improve patient outcomes .
Antioxidant Studies
Cellular Protection Mechanisms
The antioxidant properties of this compound are leveraged to investigate mechanisms of cellular protection against oxidative stress. This research is crucial for understanding aging processes and developing nutraceuticals that can enhance healthspan by combating oxidative damage .
Diagnostic Tools
Biomarker Detection
This compound plays a significant role in developing diagnostic assays for detecting specific biomarkers associated with metabolic disorders. By improving the accuracy of clinical diagnostics, this compound enhances the ability to monitor disease progression and treatment efficacy .
Case Study 1: Neurodegenerative Disease Research
In a study investigating the effects of this compound on neuronal health, researchers found that its incorporation into treatment regimens significantly improved cognitive function in animal models of Alzheimer's disease. The compound's ability to enhance neurotransmitter synthesis was highlighted as a key mechanism behind these improvements.
Case Study 2: Antioxidant Efficacy
A clinical trial examining the antioxidant effects of this compound demonstrated its potential to reduce oxidative stress markers in patients with chronic inflammatory conditions. Participants receiving this compound showed marked improvements in biomarkers related to inflammation and oxidative damage.
Propiedades
Número CAS |
63905-31-7 |
|---|---|
Fórmula molecular |
C5H14Cl2N2O2S |
Peso molecular |
237.15 g/mol |
Nombre IUPAC |
2-(2-azaniumyl-2-carboxyethyl)sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C5H12N2O2S.2ClH/c6-1-2-10-3-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H |
Clave InChI |
XULUVSADCSWASY-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES canónico |
C(CSCC(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-] |
Key on ui other cas no. |
63905-31-7 |
Números CAS relacionados |
2936-69-8 (Parent) |
Sinónimos |
4-thia-L-lysine 4-thialysine aminoethylcysteine gamma-thia-Lys gamma-thialysine S-2-aminoethyl cysteine S-2-aminoethyl cysteine dihydrochloride S-2-aminoethyl cysteine hydrochloride S-2-aminoethyl cysteine monohydrochloride S-beta-aminoethyl cysteine thialysine thiosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















